Diethyl L-cystinate dihydrochloride

Description

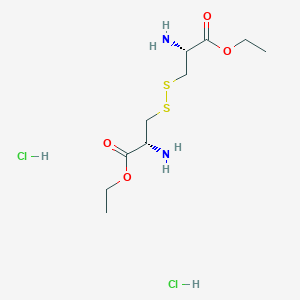

Diethyl L-cystinate dihydrochloride (CAS: 22735-07-5) is a disulfide-containing compound derived from L-cystine, where both carboxylic acid groups are esterified with ethyl groups, and the amino groups are protonated as dihydrochloride salts. Its molecular formula is C₁₀H₂₂Cl₂N₂O₄S₂, with an average molecular weight of 369.316 g/mol . The compound is characterized by two stereocenters and a disulfide bond, which is critical for its redox-sensitive behavior . It is commonly used in peptide synthesis and drug delivery research due to its esterified side chains, which enhance lipophilicity compared to the parent L-cystine .

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJZWSLXDLQPNZ-FOMWZSOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22735-07-5 | |

| Record name | Cystine diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022735075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl L-cystinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL L-CYSTINATE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB1H8V67Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

In this approach, L-cystine is suspended in anhydrous ethanol, and hydrochloric acid (HCl) is introduced as both a catalyst and a source of chloride ions for salt formation. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of L-cystine’s carboxyl groups, forming ethyl esters. Concurrently, the disulfide bond remains intact, preserving the molecule’s dimeric structure.

Key parameters include:

-

HCl Equivalents : Optimal yields are achieved with 9–11 equivalents of HCl, ensuring complete protonation of amino groups and esterification.

-

Temperature : Reactions are conducted at 58–62°C to balance reaction rate and product stability.

-

Catalysts : Activated carbon (2% w/w of L-cystine) is added to adsorb impurities and enhance reaction efficiency.

Workup and Purification

Post-reaction, the mixture undergoes decolorization using activated carbon, followed by filtration to remove particulate matter. The filtrate is subjected to electrolysis for 9–11 hours to eliminate residual oxidizing agents. Subsequent vacuum concentration at reduced pressure precipitates the product, which is isolated via centrifugation and dried under vacuum at 75–85°C for 4–6 hours. This method typically achieves yields exceeding 85% with a purity of ≥99% (TLC).

Transesterification from Dimethyl L-Cystinate Dihydrochloride

An alternative route involves transesterification of dimethyl L-cystinate dihydrochloride (CAS 32854-09-4) with ethanol. This two-step process first synthesizes the dimethyl ester, which is then converted to the diethyl derivative.

Synthesis of Dimethyl L-Cystinate Dihydrochloride

The dimethyl ester is prepared by reacting L-cystine with methanol in the presence of thionyl chloride (SOCl₂) or HCl gas. The reaction is typically carried out at 0–5°C to minimize side reactions, yielding a white crystalline product with a melting point of 182–183°C.

Ethanolysis Reaction

The dimethyl ester undergoes transesterification with excess ethanol under acidic conditions. Key considerations include:

-

Solvent System : Anhydrous ethanol ensures minimal hydrolysis of the ester groups.

-

Catalyst : Concentrated HCl (12 M) facilitates both the transesterification and salt formation steps.

-

Reaction Time : 24–48 hours under reflux conditions are required for complete conversion.

This method offers modularity but is less favored due to the additional step and lower overall yield (~70%) compared to direct esterification.

Disulfide Bond Reduction Followed by Esterification

Emerging methodologies focus on reductive cleavage of L-cystine’s disulfide bond prior to esterification, enabling greater control over stereochemistry and purity.

Reductive Agents and Conditions

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) is a robust reducing agent for disulfide bonds, operating effectively in aqueous or methanolic solutions. Reduction proceeds at room temperature within 2 hours, yielding two equivalents of L-cysteine.

Esterification and Salt Formation

The resulting L-cysteine is immediately reacted with ethanol and HCl gas to prevent reoxidation. This one-pot approach avoids isolation of the free thiol, simplifying the process. Yields from this method range from 60–75%, with optical purity confirmed via specific rotation measurements ([α]D²⁰ = -35° in methanol).

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acid-catalyzed esterification | L-Cystine | HCl, ethanol | 85–90% | ≥99% | High yield, scalable | Requires electrolysis for purification |

| Transesterification | Dimethyl ester | Ethanol, HCl | 65–70% | 95–98% | Modular | Multi-step, lower yield |

| Reduction-esterification | L-Cystine | TCEP-HCl, ethanol, HCl | 60–75% | ≥98% | High stereochemical purity | Sensitive to oxidation, higher cost |

Analytical Validation and Quality Control

Critical quality attributes for this compound include:

-

Optical Rotation : [α]D²⁰ = -35° to -40° (c = 4%, methanol).

-

Spectroscopic Data : ¹H NMR (400 MHz, D₂O) displays characteristic signals at δ 4.25 (q, ester CH₂), 3.15 (m, CH₂-S), and 2.95 (m, CH-NH₂).

Industrial-Scale Considerations

Large-scale production (e.g., 10 kg batches) employs ceramic reactors for acid resistance and efficient heat transfer. Vacuum drying at 80°C ensures minimal decomposition, while sieving (mesh size 100–200 µm) guarantees uniform particle size for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl L-cystinate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to yield thiol groups.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiol-containing compounds.

Substitution: Various ester or amide derivatives.

Scientific Research Applications

Biochemical Research

Antioxidant Properties

Diethyl L-cystinate dihydrochloride serves as a precursor for glutathione synthesis, a critical antioxidant that protects cells from oxidative stress. Its role in enhancing cellular defense mechanisms against oxidative damage has made it a subject of interest for researchers studying oxidative stress-related diseases.

Inhibition of Cystine Crystallization

Research indicates that this compound can inhibit cystine crystallization, which is crucial for preventing kidney stone formation in patients with cystinuria. Studies have shown that modifications to cystine derivatives can enhance their inhibitory effects on crystallization processes, suggesting potential therapeutic applications for managing cystinuria .

Pharmaceutical Development

Therapeutic Applications

The compound is being explored as a therapeutic agent for treating cystinuria and related disorders. In preclinical studies involving animal models, treatment with L-cystine derivatives has shown significant reductions in stone size, indicating its potential efficacy in clinical settings. Furthermore, the compound's anti-inflammatory effects have been documented, with studies demonstrating its ability to reduce interleukin-6 levels in inflammatory models, suggesting a role in managing inflammatory diseases .

Cosmetic Industry

Skin Repair and Anti-Aging

this compound is incorporated into cosmetic formulations due to its potential skin-repairing properties. Its antioxidant capabilities may contribute to anti-aging effects, making it appealing for skincare products aimed at improving skin health and appearance .

Food Industry

Nutritional Supplementation

This compound can be explored as a food additive to enhance nutritional profiles, particularly in products aimed at improving health through amino acid supplementation. Its role as an antioxidant may provide additional benefits in food preservation and health enhancement .

Biochemical Assays

Research Applications

In laboratory settings, this compound is utilized in various biochemical assays to measure enzyme activity and protein interactions. This application contributes to advancements in biotechnology and drug discovery by providing insights into molecular mechanisms and interactions within biological systems .

Cystinuria Treatment

A study involving Slc3a1 knockout mice, which model human cystinuria, demonstrated that treatment with this compound resulted in significant reductions in stone size compared to control groups. This highlights the compound's potential as a therapeutic agent for patients suffering from this condition.

Oxidative Stress Response

In another study focusing on inflammatory responses, oral administration of cystine derivatives improved survival rates in mice subjected to lipopolysaccharide-induced sepsis by modulating interleukin levels. This suggests that this compound may play a role in enhancing immune responses during oxidative stress conditions .

Mechanism of Action

The mechanism of action of diethyl L-cystinate dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in redox biology, where the compound can act as an antioxidant by donating electrons to neutralize reactive oxygen species. Additionally, it can participate in the formation of disulfide bonds in proteins, thereby stabilizing their structure and function .

Comparison with Similar Compounds

L-Cystine Dimethyl Ester Dihydrochloride

L-Cystine Dihydrochloride

Cystamine Dihydrochloride

Histamine Dihydrochloride Derivatives

- Examples : 1-Methylhistamine dihydrochloride (C₆H₁₁N₃·2HCl) .

- Primarily target histamine receptors, unlike Diethyl L-cystinate’s redox or peptide-related roles .

Pharmacological and Functional Comparisons

Pharmacokinetic Properties

| Compound | Solubility | Lipophilicity (LogP) | Bioavailability |

|---|---|---|---|

| Diethyl L-cystinate DHCl | Moderate (aqueous) | Higher (ethyl esters) | Enhanced |

| L-Cystine dimethyl ester | Higher (aqueous) | Moderate (methyl) | Moderate |

| Cystamine DHCl | High (aqueous) | Low | Limited |

Structural Insights

- X-ray studies of L-cystine dihydrochloride dihydrate reveal bond lengths and angles consistent with other cystine salts, confirming structural integrity in dihydrochloride forms .

Biological Activity

Diethyl L-cystinate dihydrochloride is a derivative of the amino acid cysteine and has garnered interest for its potential therapeutic applications, particularly in the context of cystinuria and related disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H20N2O4S2

- Molecular Weight : 312.41 g/mol

- CAS Number : 30925-07-6

- Water Solubility : Soluble in water, with a concentration of 50 mg/mL in 0.5 M HCl.

This compound acts primarily as a precursor for glutathione (GSH) synthesis, an important antioxidant in the body. It plays a critical role in cellular defense mechanisms against oxidative stress and inflammation. The compound is involved in the reduction of cystine to cysteine, which is essential for various physiological functions including detoxification processes and immune response modulation.

Biological Activity

-

Inhibition of Cystine Crystallization :

- Diethyl L-cystinate has shown promise as an inhibitor of cystine crystallization, which is crucial for preventing kidney stone formation in patients with cystinuria. Research indicates that modifications to the structure of cystine derivatives can enhance their inhibitory effects on crystallization processes .

-

Anti-inflammatory Effects :

- Studies have demonstrated that cystine and its derivatives can modulate inflammatory responses. For instance, oral administration of cystine has been shown to reduce levels of interleukin-6 (IL-6) in animal models subjected to lipopolysaccharide (LPS)-induced inflammation, suggesting a potential role in managing inflammatory diseases .

- Cellular Uptake and Transport :

Case Studies

-

Cystinuria Treatment :

- In a study involving Slc3a1 knockout mice, which model human cystinuria, treatment with L-cystine derivatives resulted in significant reductions in stone size compared to control groups. This highlights the potential for this compound as a therapeutic agent for patients suffering from this condition .

- Oxidative Stress Response :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers synthesize Diethyl L-cystinate dihydrochloride and confirm its purity?

- Methodological Answer : Synthesis typically involves esterification of L-cystine with ethanol in acidic conditions, followed by hydrochlorination. Purity is confirmed using high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, 210 nm wavelength) and nuclear magnetic resonance (NMR) spectroscopy to validate structural integrity. Mass spectrometry (MS) can verify molecular weight (341.28 g/mol) . Purity thresholds (>99%) should align with analytical standards outlined in safety data sheets (SDS) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- Elemental Analysis : To confirm C, H, N, S, and Cl content against the theoretical formula (C₈H₁₆N₂O₄S₂·2HCl).

- Thermogravimetric Analysis (TGA) : To assess thermal stability and hydrate formation.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).

Cross-referencing with literature values for CAS 32854-09-4 ensures accuracy .

Q. How should solubility challenges be addressed for this compound in aqueous buffers?

- Methodological Answer : Solubility data for this compound are limited . Researchers can empirically determine solubility using phase-solubility studies in buffered solutions (pH 2–9) at 25°C. For low solubility, consider co-solvents like ethanol (≤10% v/v) or surfactants (e.g., Tween-80), ensuring they do not interfere with downstream assays .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Design accelerated stability studies by incubating the compound at 40°C/75% RH in buffers of pH 3, 7, and 8. Monitor degradation via HPLC every 24 hours for 7 days. Compare degradation products (e.g., free cysteine or oxidation byproducts) using LC-MS. Conflicting results may arise from impurities or residual solvents; thus, enforce strict control of synthesis conditions .

Q. What experimental strategies optimize this compound for neuroimaging applications?

- Methodological Answer : For brain imaging (e.g., cerebral perfusion scintigraphy), modify the compound’s lipophilicity to enhance blood-brain barrier penetration. Radiolabeling with ⁹⁹mTc or ¹⁸F requires chelation studies using ethylenedicysteine derivatives. Validate targeting efficiency in vivo using autoradiography and compare with established tracers like ECD-TEC .

Q. How to design a robust protocol for detecting trace impurities in synthesized batches?

- Methodological Answer : Employ ultra-HPLC (UHPLC) with a charged aerosol detector (CAD) for non-UV-active impurities. Method validation should include:

- Limit of Detection (LOD) : ≤0.1% for known impurities (e.g., unreacted L-cystine).

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress to identify potential impurities.

Reference pharmacopeial guidelines for impurity profiling .

Q. What statistical approaches are appropriate for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate IC₅₀ values. Validate assumptions with Kolmogorov-Smirnov normality tests and apply ANOVA for inter-group comparisons. For contradictory results (e.g., conflicting LD₅₀ values in rodents), conduct meta-analyses of historical data while controlling for variables like strain-specific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.